![molecular formula C24H29N2O5+ B1265189 Benazepril(1+)](/img/structure/B1265189.png)
Benazepril(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benazepril(1+) is an ammonium ion resulting from the protonation of the secondary amino group of benazepril. It is a conjugate acid of a benazepril.
Applications De Recherche Scientifique
Pharmacodynamics
Benazepril, a nonsulfhydryl ACE inhibitor prodrug, is transformed into its active form, benazeprilat, within the body. It has demonstrated beneficial effects on various indices of cardiac function, improving clinical symptoms and exercise capacity in patients with congestive heart failure. It's been compared favorably with other antihypertensive medications like captopril, enalapril, hydrochlorothiazide, among others (Balfour & Goa, 1991).
Pharmacokinetics
The dose-response relationship of benazepril has been studied, revealing a link between dosage and blood pressure reduction, especially in the range of 10 to 80 mg given once daily. The studies emphasized the persistence of significant blood pressure reduction over a 24-hour dosing interval, showcasing the drug's efficacy in managing hypertension (H. Gomez, 1991).
Clinical Efficacy in Diverse Populations
In Chinese Patients
A meta-analysis involving Chinese hypertensive patients indicated that benazepril effectively lowers blood pressure with a tolerable safety profile. The analysis involved 34 studies with dosages ranging from 10 to 40 mg daily, highlighting the drug's efficacy and safety in managing hypertension in this demographic (Ji-Guang Wang et al., 2011).
In Patients with Chronic Heart Failure
A separate meta-analysis assessed the impact of benazepril on Chinese patients with chronic systolic heart failure. The study concluded that benazepril is both effective and safe in managing this condition, showing significant improvements in left ventricular ejection fraction, cardiac output, and a reduction in left ventricular end-diastolic diameter (Xiaowei Yan et al., 2014).
Fixed-Dose Combination Therapy
Efficacy and Safety
A meta-analysis evaluating the efficacy and safety of fixed-dose combination antihypertensive therapy compared to first-line monotherapies underscored the benefits of combination therapy. Specifically, the combination of amlodipine/benazepril showed above-average reductions in blood pressure with a lower than average incidence of overall side effects (D. Hilleman et al., 1999).
ACE Inhibitors in Specialized Therapy
In Migraine Prophylaxis
Benazepril, among other ACE inhibitors, was studied for its efficacy in the preventative treatment of episodic migraine in adults. Although results indicated that lipophilic ACE inhibitors and ARBs could be effective in reducing migraine frequency, their use as first-line prophylactic agents is not recommended due to the limited number of trials and small sample sizes (T. Dorosch et al., 2019).
Propriétés
Nom du produit |
Benazepril(1+) |
---|---|
Formule moléculaire |
C24H29N2O5+ |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/p+1/t19-,20-/m0/s1 |
Clé InChI |
XPCFTKFZXHTYIP-PMACEKPBSA-O |
SMILES isomérique |
CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.